![molecular formula C22H19NO B14593981 3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one CAS No. 61304-79-8](/img/structure/B14593981.png)
3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethyl groups and a naphthalen-2-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and recrystallization, ensures the final product meets the required standards for various applications.
化学反应分析
Types of Reactions
3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the reagents and conditions used.
科学研究应用
3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its wide range of applications.
2-Methylquinoline: A simpler derivative with similar chemical properties.
Naphthalene: The naphthalen-2-yl group in the compound is derived from naphthalene, a well-known aromatic hydrocarbon.
Uniqueness
3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
属性
CAS 编号 |
61304-79-8 |
|---|---|
分子式 |
C22H19NO |
分子量 |
313.4 g/mol |
IUPAC 名称 |
3,4-dimethyl-1-(naphthalen-2-ylmethyl)quinolin-2-one |
InChI |
InChI=1S/C22H19NO/c1-15-16(2)22(24)23(21-10-6-5-9-20(15)21)14-17-11-12-18-7-3-4-8-19(18)13-17/h3-13H,14H2,1-2H3 |
InChI 键 |
AZCHWRRNNCFNSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C2=CC=CC=C12)CC3=CC4=CC=CC=C4C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14593902.png)
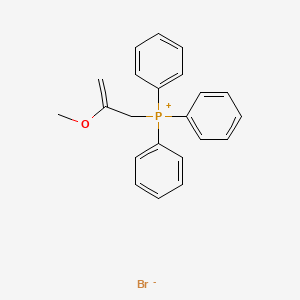
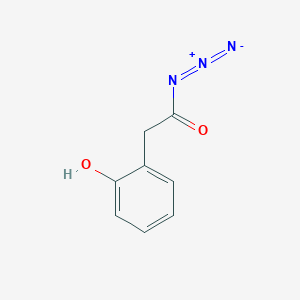
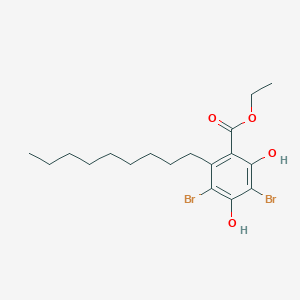
![4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14593925.png)
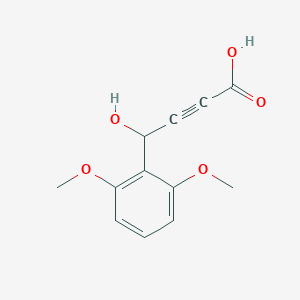

![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)
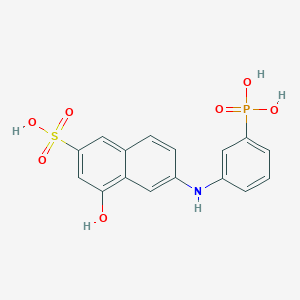
![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)
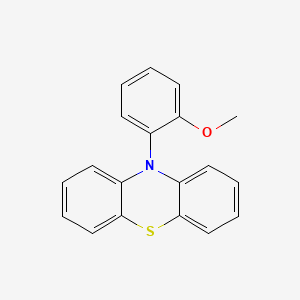
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)
